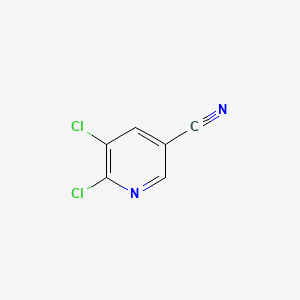

5,6-Dichloronicotinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMLYEZUHCZNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512174 | |

| Record name | 5,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-15-3 | |

| Record name | 5,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Routes

The synthesis of 5,6-Dichloronicotinonitrile can be approached through several strategic routes, primarily involving the construction and modification of the dichlorinated pyridine (B92270) core, followed by the introduction or unmasking of the nitrile functional group.

A primary route to this compound begins with its corresponding carboxylic acid, 5,6-dichloronicotinic acid. This precursor is an important pesticide and pharmaceutical intermediate. google.com The synthesis of 5,6-dichloronicotinic acid itself can be achieved from 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with an acid chloride, such as thionyl chloride, to form 6-hydroxynicotinoyl chloride. This intermediate is then chlorinated with gaseous chlorine to yield 5-chloro-6-hydroxynicotinoyl chloride, which is subsequently reacted with another acid chloride and hydrolyzed to produce 5,6-dichloronicotinic acid. google.com

Once 5,6-dichloronicotinic acid is obtained, a common and effective method to convert the carboxylic acid to a nitrile is through a multi-step sequence involving an amide intermediate. The process typically involves:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amidation: The resulting acid chloride is then reacted with ammonia (B1221849) (NH₃) to form 5,6-dichloronicotinamide.

Dehydration: The final step is the dehydration of the primary amide to the corresponding nitrile. This transformation can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640), or thionyl chloride. A known procedure for a similar compound, 2,5-dichloronicotinamide, involves using trifluoroacetic anhydride and triethylamine (B128534) in dichloromethane (B109758) to yield the nitrile in high purity. chemicalbook.com

Table 1: Synthetic Route from 5,6-Dichloronicotinic Acid

| Step | Reactant | Reagent(s) | Product |

| 1 | 5,6-Dichloronicotinic Acid | Thionyl Chloride (SOCl₂) | 5,6-Dichloronicotinoyl Chloride |

| 2 | 5,6-Dichloronicotinoyl Chloride | Ammonia (NH₃) | 5,6-Dichloronicotinamide |

| 3 | 5,6-Dichloronicotinamide | Dehydrating Agent (e.g., (CF₃CO)₂O) | This compound |

The direct chlorination of a pyridine ring through electrophilic aromatic substitution is an electronically challenging process. chemrxiv.org The pyridine ring is an electron-deficient heterocycle, making it less nucleophilic than benzene (B151609) and thus less reactive towards electrophiles. youtube.com This inherent lack of reactivity is further compounded in nicotinonitrile, where the electron-withdrawing nature of the nitrile group (-CN) further deactivates the ring.

Achieving regioselective dichlorination at the 5- and 6-positions of nicotinonitrile is difficult and typically requires harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids as catalysts. chemrxiv.orgyoutube.com These conditions are often necessary to overcome the high activation energy for electrophilic attack on the deactivated pyridine system. chemrxiv.org Such reactions can also suffer from a lack of selectivity, potentially leading to mixtures of regioisomers. chemrxiv.org

An alternative synthetic pathway starts with 5,6-Dichloronicotinic Acid Ethyl Ester. cymitquimica.comtcichemicals.com This route leverages the stability and availability of the ester for initial synthetic manipulations, with the conversion to the nitrile occurring in the final stages. The process involves the hydrolysis of the ester, followed by the conversion of the resulting carboxylic acid to the nitrile.

The first step is the saponification (base-catalyzed hydrolysis) of the ethyl ester. A typical procedure involves stirring the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol, and water. chemicalbook.comchemicalbook.com After the reaction is complete, the mixture is acidified with a strong acid like hydrochloric acid (HCl) to precipitate the 5,6-dichloronicotinic acid. chemicalbook.comchemicalbook.com This hydrolysis step is generally efficient, with reported yields as high as 91%. chemicalbook.com

Once the 5,6-dichloronicotinic acid has been isolated, it is converted to this compound using the same methodology described in section 2.1.1 (i.e., conversion to the amide followed by dehydration).

Table 2: Synthetic Route from 5,6-Dichloronicotinic Acid Ethyl Ester

| Step | Reactant | Reagent(s) | Product | Yield |

| 1 | 5,6-Dichloronicotinic Acid Ethyl Ester | 1. NaOH (aq) 2. HCl (aq) | 5,6-Dichloronicotinic Acid | 91% chemicalbook.com |

| 2 | 5,6-Dichloronicotinic Acid | See Table 1, Steps 1-3 | This compound | - |

Mechanistic Investigations of Chlorination and Nitration Reactions on Pyridine Systems

The functionalization of pyridine rings via chlorination and nitration is mechanistically distinct from that of typical aromatic compounds like benzene. The electron-deficient nature of the pyridine nucleus makes electrophilic aromatic substitution (EAS) reactions difficult. chemrxiv.orgyoutube.com

For chlorination , the direct reaction with chlorine gas often requires high temperatures or strong acid catalysis. youtube.com The mechanism under these conditions is generally considered to be an electrophilic aromatic substitution. However, the pyridine nitrogen can be protonated under strongly acidic conditions, further deactivating the ring towards electrophilic attack. Alternative strategies have been developed, such as a ring-opening, halogenation, and ring-closing sequence that temporarily transforms the pyridine into a more reactive alkene-like intermediate (Zincke imine), which can then be halogenated under mild conditions. chemrxiv.org

For nitration , the reaction of pyridine with standard nitrating agents like a mixture of nitric and sulfuric acid requires high temperatures and often results in low yields. youtube.com Mechanistic studies have explored alternative pathways. One such mechanism involves the reaction of pyridine compounds with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. rsc.org Subsequent reaction with a nucleophile like sodium bisulfite (NaHSO₃) leads to the formation of unstable dihydropyridine (B1217469) intermediates, which then rearrange to yield the β-nitropyridine product. rsc.org This pathway avoids a direct, high-energy electrophilic attack on the deactivated ring, instead proceeding through an addition-elimination type sequence. Studies suggest this rearrangement can occur via a chemrxiv.orgacs.org sigmatropic shift of the nitro group. rsc.org

Regioselective Functionalization Strategies

This compound is an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Leaving Group Departure: The aromaticity is restored as the leaving group (chloride ion) is expelled from the complex. youtube.com

The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack and for stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com In this compound, the nitrile (-CN) group is a powerful EWG. Furthermore, the pyridine nitrogen atom also acts as an electron sink, effectively delocalizing the negative charge of the intermediate, particularly when the attack occurs at positions ortho or para to the nitrogen. wikipedia.org In this molecule, the chlorine at C-6 is ortho to the ring nitrogen, and the chlorine at C-5 is meta. Consequently, the C-6 position is generally more activated towards nucleophilic attack. This allows for the regioselective replacement of the chlorine atoms by a wide range of nucleophiles, such as alkoxides, amines, and thiolates, providing a powerful strategy for the synthesis of diverse functionalized nicotinonitrile derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize dichloropyridine systems. These reactions offer a high degree of control and functional group tolerance, making them invaluable in the synthesis of complex molecules.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a versatile method for the arylation and vinylation of this compound. The differential reactivity of the two chlorine atoms can be exploited to achieve selective mono- or di-substitution.

Typically, the chlorine at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of an aryl or vinyl group at this position under controlled conditions. Subsequent coupling at the 5-position can be achieved under more forcing conditions or with a different palladium catalyst system.

Table 2: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/Vinyl-substituted product |

The Heck reaction, which couples an aryl or vinyl halide with an alkene, and the Sonogashira reaction, which couples an aryl or vinyl halide with a terminal alkyne, are also applicable to the functionalization of this compound. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orglibretexts.org These reactions provide access to a wide range of alkene and alkyne-substituted nicotinonitriles. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, regioselectivity can often be controlled, with the C6-chlorine being the more reactive site. The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. Copper(I) is often used as a co-catalyst in the Sonogashira reaction. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 3: General Conditions for Heck and Sonogashira Couplings

| Reaction | Coupling Partner | Catalyst | Co-catalyst (if any) | Base | Solvent |

| Heck | Alkene | Pd(OAc)₂, Pd/C | - | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgchemeurope.comlibretexts.orgorganic-chemistry.org This reaction provides a powerful method for the synthesis of amino-substituted nicotinonitriles from this compound. wikipedia.orgchemeurope.comlibretexts.orgorganic-chemistry.org

The regioselective amination of dichloropyridines has been demonstrated, with the position of substitution being influenced by the choice of palladium catalyst, ligand, and reaction conditions. For this compound, it is anticipated that selective amination at the C6-position can be achieved, followed by a second amination at the C5-position if desired. This allows for the synthesis of a variety of mono- and di-aminonicotinonitrile derivatives. wikipedia.orgchemeurope.comlibretexts.orgorganic-chemistry.org

Table 4: Key Components of Buchwald-Hartwig Amination

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, Josiphos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine | Primary amines, secondary amines, anilines |

Application in Naphthyridine Synthesis

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are significant scaffolds in medicinal chemistry. nih.gov The synthesis of naphthyridine derivatives can be achieved through various cyclization strategies, often starting from appropriately substituted pyridine precursors. While direct synthesis from this compound is not extensively documented in readily available literature, synthetic routes involving closely related aminonicotinonitriles provide a basis for potential applications. For instance, the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate is a known method for constructing the 1,6-naphthyridin-2(1H)-one ring system. mdpi.com This suggests a plausible pathway where a derivative of this compound, upon conversion of one of the chloro groups to an amino group, could serve as a key precursor for substituted naphthyridines. The synthesis of various isomeric naphthyridine systems, such as 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines, has been a subject of considerable research, highlighting the importance of developing diverse synthetic entries into this class of compounds. nih.govwikipedia.org

Conversion of Nitrile to Amide through Hydrolysis

The hydrolysis of the nitrile group to a primary amide is a fundamental transformation in organic synthesis, often employed to introduce a carboxamide functional group, which is prevalent in many biologically active molecules. This conversion can be achieved under both acidic and basic conditions. youtube.com Under basic conditions, the reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. arkat-usa.org For nitriles that may be sensitive to harsh conditions, milder methods have been developed. One such method involves the use of N,N-disubstituted hydroxylamines, which can facilitate the hydration of nitriles to amides, in some cases reducing reaction times and improving yields. researchgate.net While specific conditions for the hydrolysis of this compound to 5,6-Dichloronicotinamide are not detailed in the provided search results, the general principles of nitrile hydrolysis would apply. The reaction progress can be influenced by factors such as temperature and the concentration of the acid or base, with more vigorous conditions potentially leading to the further hydrolysis of the amide to the corresponding carboxylic acid. youtube.comarkat-usa.org

Reduction Reactions of the Nitrile Group

The nitrile group of this compound is susceptible to reduction, offering pathways to primary amines or aldehydes, which are valuable functional groups for further synthetic elaboration. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the nitrile to a primary amine. This transformation provides a route to (5,6-dichloropyridin-3-yl)methanamine, a useful building block.

Alternatively, the reduction can be controlled to yield the corresponding aldehyde, 5,6-dichloronicotinaldehyde. This partial reduction is typically achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. The aldehyde can then serve as a precursor for the construction of more complex molecular architectures.

Catalytic hydrogenation represents another important method for nitrile reduction. This process typically employs a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. tsijournals.com While effective for many nitrile-containing compounds, the conditions must be carefully selected to avoid undesired side reactions, such as the reduction of the pyridine ring or dehalogenation.

Oxidation Reactions for Derivative Formation

Oxidation reactions of this compound can be targeted at the pyridine ring, leading to the formation of N-oxide derivatives. The nitrogen atom in the pyridine ring can be oxidized using strong oxidizing agents, most commonly peroxy acids like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). youtube.comorgsyn.org This transformation yields this compound N-oxide. The resulting N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of subsequent transformations. arkat-usa.org The oxidation of various pyridine derivatives to their corresponding N-oxides is a well-established synthetic strategy to enhance their reactivity and to access a wider range of functionalized heterocyclic compounds. arkat-usa.org

Advanced Synthetic Techniques

To enhance the efficiency, safety, and scalability of reactions involving nicotinonitrile derivatives, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly being employed.

Microwave-Assisted Synthesis in Nicotinonitrile Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. mdpi.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.gov This technique is particularly beneficial for reactions involving polar molecules, such as those common in heterocyclic chemistry. In the context of nicotinonitrile chemistry, microwave irradiation can be effectively applied to various transformations, including nucleophilic aromatic substitution reactions. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can enhance the rate of substitution of the chlorine atoms in this compound with various nucleophiles, facilitating the synthesis of a diverse library of substituted nicotinonitrile derivatives. organic-chemistry.org

The following table provides a conceptual comparison of reaction times for a hypothetical nucleophilic substitution reaction on a dichloronicotinonitrile derivative under conventional heating versus microwave irradiation, based on general observations in the literature.

| Reaction Condition | Typical Reaction Time | General Yield Range |

|---|---|---|

| Conventional Heating (Oil Bath) | Several hours (e.g., 8-24 h) | Moderate to Good |

| Microwave Irradiation | Minutes (e.g., 10-30 min) | Good to Excellent |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents and exothermic reactions, and the potential for straightforward scaling-up. mdpi.com The direct C-H functionalization of pyridine rings is an area where flow chemistry has shown promise, offering a more sustainable and efficient alternative to traditional methods that often require pre-functionalized starting materials. rsc.orgresearchgate.netnih.gov While specific applications of flow chemistry for the synthesis or transformation of this compound are not detailed in the provided search results, the principles of this technology are highly applicable. For instance, a flow process could be designed for the nucleophilic substitution of the chlorine atoms, allowing for rapid optimization of reaction conditions and safe handling of potentially reactive intermediates. The integration of in-line purification and analysis techniques can further streamline the synthetic process, leading to a more efficient and automated production of desired nicotinonitrile derivatives.

The table below illustrates the key advantages of flow chemistry in the context of synthetic transformations of nicotinonitrile derivatives.

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited, especially in heterogeneous reactions | Enhanced due to short diffusion distances |

| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reactor volumes and better control |

| Scalability | Can be challenging and require re-optimization | More straightforward by running the system for longer |

| Process Control | Less precise control over reaction parameters | Precise and automated control of temperature, pressure, and time |

Biocatalysis in Nicotinonitrile Derivatization

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to conventional chemical methods. In the context of nicotinonitrile derivatization, enzymes, particularly nitrilases, present a promising avenue for the selective transformation of the nitrile group into valuable carboxylic acids or amides.

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia. nih.govnih.gov This direct conversion is highly advantageous as it avoids the formation of amide intermediates, which can sometimes be undesired byproducts. The application of nitrilases for the hydrolysis of cyanopyridines has been explored, demonstrating the potential for clean and efficient synthesis of nicotinic acid derivatives. nih.gov

A notable example that underscores the potential for derivatizing chlorinated nicotinonitriles is the nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid. researchgate.net Research has focused on engineering nitrilases to improve their activity and specificity for such halogenated substrates. For instance, a nitrilase from Rhodococcus zopfii (RzNIT) was engineered through site-directed mutagenesis to enhance its hydrolytic activity towards 2-chloronicotinonitrile while suppressing the competing hydration activity that leads to amide formation. researchgate.net

The wild-type enzyme initially showed a preference for hydration. However, through rational design focusing on residues within the enzyme's active site, specific mutants were created with significantly improved performance. The W167G mutant, in particular, exhibited a 20-fold increase in hydrolysis activity and completely eliminated the formation of the amide byproduct. researchgate.net This engineered biocatalyst was capable of converting 100 mM of 2-chloronicotinonitrile exclusively into 2-chloronicotinic acid within 16 hours. researchgate.net

This research provides a strong proof-of-concept for the application of biocatalysis in the derivatization of this compound. It is plausible that similar enzymatic systems could be developed and optimized for the selective hydrolysis of the nitrile group in this compound to produce 5,6-dichloronicotinic acid, a potentially valuable building block in medicinal and materials chemistry. The mild, aqueous reaction conditions and high selectivity of biocatalysis make it an attractive green alternative to harsh chemical hydrolysis methods.

Table 1: Performance of Engineered RzNIT Nitrilase in the Hydrolysis of 2-Chloronicotinonitrile

| Enzyme Variant | Mutation Site | Relative Hydrolysis Activity (%) | Relative Hydration (Amide Formation) Activity (%) | Primary Product |

|---|---|---|---|---|

| Wild-Type RzNIT | - | 100 | >300 | 2-Chloronicotinamide |

| W167G Mutant | Tryptophan at position 167 to Glycine | 2000 | 0 | 2-Chloronicotinic Acid |

Application of Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry to minimize environmental impact and enhance safety and efficiency. The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. rug.nl For the synthesis of halogenated pyridines and nicotinonitriles, several of these principles are particularly relevant and have been the focus of recent research.

Key green chemistry strategies applicable to the synthesis of this compound and related compounds include the use of alternative energy sources, greener solvents, and catalytic methods to improve atom economy and reduce waste. rsc.orgbenthamscience.com

Solvent-Free and Green Solvent Reactions: A major source of waste in chemical synthesis is the use of volatile organic solvents (VOCs). Green chemistry encourages making the use of auxiliary substances like solvents unnecessary wherever possible or replacing them with more innocuous alternatives. nih.govrsc.orgresearchgate.net Solvent-free synthesis, often employing techniques like ball milling or reactions on solid supports, can dramatically reduce waste and simplify product purification. nih.gov For instance, the Ullmann coupling reaction, a method for forming aryl-aryl bonds, has been successfully performed under solvent-free conditions using high-speed ball milling. nih.gov Where a solvent is necessary, the use of "green solvents" such as water, ethanol, or ionic liquids is advocated. benthamscience.com Ionic liquids, with their low volatility and tunable properties, can act as both solvents and catalysts, enhancing reaction efficiency and selectivity in the synthesis of heterocyclic compounds like pyridines. benthamscience.com

Catalytic Approaches: The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. rug.nl The development of efficient and recyclable catalysts is a cornerstone of green synthesis. For pyridine synthesis, various catalytic systems have been explored, including the use of inexpensive and abundant metals like iron. rsc.org An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines, avoiding the need for more toxic or expensive heavy metal catalysts. rsc.org Furthermore, the use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, can facilitate reactions under mild conditions and allow for easy separation and reuse of the catalyst, thereby minimizing waste. mdpi.com Designing a catalytic route to this compound that maximizes atom economy and utilizes a recyclable, non-toxic catalyst would be a significant advancement in its sustainable production.

The application of these green chemistry principles can lead to more economically and environmentally favorable synthetic routes for this compound. By focusing on waste prevention, atom economy, and the use of safer chemicals and processes, the chemical industry can move towards more sustainable manufacturing practices.

Table 2: Overview of Green Chemistry Methodologies Applicable to Nicotinonitrile Synthesis

| Methodology | Description | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. tandfonline.com | - Faster reaction rates

| Accelerating cyclization or substitution steps in the synthesis pathway. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or ball milling. nih.gov | - Eliminates solvent waste

| Solid-phase synthesis or coupling reactions. |

| Use of Green Solvents | Replacing hazardous organic solvents with alternatives like water, ethanol, or ionic liquids. benthamscience.com | - Reduced toxicity and environmental impact

| Performing reactions in aqueous media or reusable ionic liquids. |

| Green Catalysis | Employing catalysts that are efficient, selective, recyclable, and non-toxic (e.g., iron-based, solid acids). rsc.org | - High atom economy

| Catalytic cyclization or halogenation steps using environmentally benign catalysts. |

Role As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Heterocyclic Scaffolds

The dichlorinated pyridine (B92270) core of 5,6-Dichloronicotinonitrile is an ideal starting point for constructing fused and substituted heterocyclic systems. Its ability to react selectively at different positions is key to building complex scaffolds.

The chlorine atoms at the 5- and 6-positions of the nicotinonitrile ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, leading to novel pyridine derivatives. For instance, in a reaction involving the related compound 2,6-dichloro-4-methylnicotinonitrile, a regioselective substitution of the chlorine atom at the 6-position occurs when reacted with the malononitrile (B47326) dimer in the presence of triethylamine (B128534). researchgate.net This selectivity is attributed to the steric hindrance at the 2-position, guiding the nucleophilic attack to the more accessible 6-position. researchgate.net This type of selective substitution is a powerful tool for creating asymmetrically functionalized pyridines from dichlorinated precursors.

Table 1: Regioselective Synthesis of a Pyridine Derivative

| Reactant A | Reactant B | Catalyst/Solvent | Key Transformation | Product Class |

| 2,6-dichloro-4-methylnicotinonitrile | Malononitrile dimer | Triethylamine / MeCN | Selective nucleophilic substitution of the C6-chlorine atom | Substituted Pyridine |

Naphthyridines, which consist of two fused pyridine rings, are important structural motifs in medicinal chemistry. nih.gov this compound can serve as a precursor for the synthesis of these bicyclic heterocycles. The nitrile group is particularly important in these transformations. For example, pyridin-3-carbonitrile derivatives can be reacted with malononitrile to afford 1,8-naphthyridine (B1210474) structures. ekb.eg In this type of reaction, the nitrile group of the nicotinonitrile participates in a cyclization cascade, ultimately forming the second pyridine ring of the naphthyridine scaffold. ekb.eg The chlorine atoms on the starting material can be retained for further functionalization or can be substituted prior to the cyclization step.

Thieno[2,3-b]pyridines are fused heterocyclic systems containing both a thiophene (B33073) and a pyridine ring. These scaffolds are of significant interest in the development of new therapeutic agents. nih.gov The synthesis of these systems can be achieved starting from appropriately substituted pyridine precursors, which can be derived from this compound. A common strategy involves the Gewald reaction, where a ketone or aldehyde reacts with a cyano-containing compound and elemental sulfur. More advanced methods involve the reaction of substituted 2-chloronicotinonitriles with sulfur nucleophiles to construct the fused thiophene ring. For instance, a 3-aminothieno[2,3-b]pyridine can be synthesized by reacting a 2-chloronicotinonitrile derivative with a mercapto-containing reagent, leading to cyclization. nih.gov

The pyrazolopyridine scaffold, which incorporates both pyrazole (B372694) and pyridine rings, is another important heterocyclic system. The synthesis of these derivatives can be initiated from nicotinonitrile precursors. A key reaction is the hydrazinolysis of the nitrile group and an adjacent leaving group. For example, reacting a pyridin-3-carbonitrile that has a leaving group at an adjacent position with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazolo[3,4-b]pyridin-3-amine derivative. ekb.eg This process involves an initial attack by the hydrazine on the nitrile group, followed by an intramolecular cyclization and elimination to form the stable fused pyrazole ring. ekb.eg

Table 2: Synthesis of Fused Heterocyclic Scaffolds from Nicotinonitrile Precursors

| Precursor Type | Reagent(s) | Resulting Scaffold | Key Transformation |

| Pyridin-3-carbonitrile | Malononitrile | 1,8-Naphthyridine | Nitrile group participation in cyclization ekb.eg |

| 2-Chloronicotinonitrile derivative | Mercapto-reagent | Thieno[2,3-b]pyridine (B153569) | Construction of a fused thiophene ring nih.gov |

| Pyridin-3-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | Hydrazinolysis and intramolecular cyclization ekb.eg |

Construction of Bioactive Molecules

The pyridine ring is a common feature in many of the world's best-selling drugs, highlighting the importance of pyridine-based building blocks in pharmaceutical development. beilstein-journals.org this compound serves as a valuable starting material for creating intermediates that are later incorporated into complex, biologically active molecules.

The dual reactivity of the chlorine and nitrile groups makes this compound a strategic starting point for synthesizing pharmaceutical intermediates. The chlorine atoms can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce specific side chains required for biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration. This versatility allows for the efficient construction of highly functionalized pyridine cores that are central to the structure of many modern therapeutic agents. The synthesis of complex molecules often involves a step-by-step approach where building blocks like this compound are used to introduce a specific, functionalized heterocyclic core early in the synthetic route. beilstein-journals.org

Synthesis of Nucleoside Analogs

Based on an extensive search of the available scientific and patent literature, there are no specific, documented instances of this compound being used as a starting material or intermediate for the synthesis of nucleoside analogs.

Synthesis of Purine (B94841) Derivatives

A thorough investigation of the scientific and patent literature did not reveal any specific synthetic routes where this compound is employed as a building block for the construction of purine derivatives.

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of Halogen Position on Reactivity and Biological Interactions

The positions of the two chlorine atoms on the nicotinonitrile ring are fundamental to the molecule's reactivity and its subsequent utility in synthesizing more complex derivatives. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine (B92270) ring makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to nucleophilic substitution.

The reactivity of halogenated pyridines is position-dependent. For instance, in the related compound 4-methyl-2,6-dichloronicotinonitrile, nucleophilic substitution occurs regioselectively at the 6-position. researchgate.net This selectivity is attributed to the greater steric hindrance at the 2-position, which impedes the approach of bulky nucleophiles. researchgate.net This principle suggests that the chlorine atom at the 6-position of 5,6-Dichloronicotinonitrile would be more reactive towards nucleophilic attack than the chlorine at the 5-position, guiding the synthetic strategy for creating derivatives.

The nature and position of the halogen can also significantly influence biological interactions. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target, which can enhance binding affinity. Furthermore, the lipophilicity conferred by halogens can affect a molecule's ability to cross cell membranes. The specific electronic and steric properties dictated by the halogen's position are key considerations in SAR studies. nih.gov

SAR in Aminopyridine Carboxamide-Based Kinase Inhibitors

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, including aminopyridine carboxamides, which are recognized as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. nih.gov

In the development of aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors, SAR studies have revealed critical structural requirements for potent and selective inhibition. nih.gov Although not directly derived from this compound in all public literature, the SAR principles for this class are highly relevant. Key findings often indicate that:

The aminopyridine core acts as a scaffold that orients substituents to fit into the ATP-binding pocket of the kinase.

Specific substitutions on the pyridine ring are crucial for achieving high potency and selectivity against other kinases.

Hydrogen bonding interactions with the kinase hinge region are typically essential for inhibitory activity.

These insights guide the modification of derivatives from this compound to optimize their kinase inhibitory profiles.

SAR in 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) Series

A prominent class of compounds synthesized from dichloronicotinonitriles is the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series. These compounds have been investigated for various therapeutic applications, including as agents against Mycobacterium tuberculosis. acs.org

SAR exploration within the TPA series has demonstrated that small structural changes can lead to significant variations in biological activity. For example, in a study targeting the M. tuberculosis signal peptidase LepB, it was found that potency is highly dependent on substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine (B153569) core. acs.org The trifluoromethyl group was identified as the optimal substituent at the 4-position, while substituents capable of acting as hydrogen bond acceptors at the 6-position conferred the best activity. acs.org This highlights a steep SAR, where specific functional groups in defined positions are necessary for potent biological effects. acs.org

| Compound/Modification | Target/Activity | Key SAR Finding |

| TPA Derivatives | M. tuberculosis LepB | Potency is highly sensitive to substitutions at the 4- and 6-positions of the core structure. acs.org |

| 4-Position Substitution | M. tuberculosis LepB | A trifluoromethyl group at this position resulted in the highest potency. acs.org |

| 6-Position Substitution | M. tuberculosis LepB | Substituents with hydrogen bond acceptors in the para-position showed the best activity. acs.org |

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the biological activities of molecules, thereby accelerating the drug design process. For derivatives of this compound, methods like molecular modeling, QSAR, and molecular dynamics simulations are invaluable for elucidating SAR. nih.gov

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govunar.ac.id This approach is crucial for understanding the molecular basis of inhibition for kinase inhibitors derived from this compound.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the active site of the target protein. nih.govmdpi.com For instance, in the development of kinase inhibitors, docking simulations can confirm that a designed molecule fits within the ATP-binding pocket and forms expected interactions with the hinge region. nih.gov These simulations guide the rational design of new derivatives with improved binding characteristics. nih.govresearchgate.net

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By quantifying physicochemical properties (descriptors) of molecules, such as hydrophobicity, electronic properties, and steric effects, QSAR models can predict the activity of novel compounds before they are synthesized. nih.gov

For a series of kinase inhibitors, a QSAR model might reveal that inhibitory potency is positively correlated with a specific descriptor, like the octanol-water partition coefficient (logP), and negatively correlated with a steric parameter. Such models provide a quantitative framework for SAR, enabling chemists to prioritize the synthesis of compounds with the highest predicted activity. mdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. rsc.org While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. nih.govfigshare.com

For kinase inhibitors, MD simulations can be used to:

Evaluate the stability of the inhibitor within the binding pocket. nih.gov

Analyze the persistence of key hydrogen bonds and other interactions over time.

Identify flexible regions of the protein that may be targeted for improved inhibitor design.

Calculate binding free energies, providing a more accurate prediction of potency. rsc.org

These simulations offer a deeper understanding of the molecular interactions that govern the biological activity of this compound derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to elucidate the electronic structure and reactivity of molecules, thereby providing valuable insights into their structure-activity relationships (SAR). DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying molecules of pharmaceutical interest, such as this compound. These calculations are instrumental in understanding the molecular interactions that govern the biological activity of a compound.

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This approach allows for the calculation of various molecular properties that are crucial for SAR studies.

Detailed research findings from DFT calculations on molecules analogous to this compound have demonstrated the utility of this method in predicting molecular properties and reactivity. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy of these orbitals and the HOMO-LUMO gap are fundamental in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Frontier Molecular Orbital Analysis

The distribution and energy of the HOMO and LUMO are critical in understanding how a molecule interacts with biological targets. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. For halogenated nicotinonitriles, the presence of electronegative chlorine atoms and the cyano group significantly influences the electronic distribution and the energies of these frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): The energy and localization of the HOMO indicate the molecule's ability to donate electrons in a chemical reaction. In the context of drug-receptor interactions, this can be related to the formation of charge-transfer complexes.

LUMO (Lowest Unoccupied Molecular Orbital): The energy and localization of the LUMO reflect the molecule's ability to accept electrons. This is pertinent for interactions with electron-rich residues in a biological target.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more prone to chemical reactions.

Below is an illustrative data table of calculated quantum chemical descriptors for a representative dichloronicotinonitrile derivative, based on values typically observed for such compounds in computational studies.

| Descriptor | Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.85 |

| Global Softness (S) | 0.35 |

| Electronegativity (χ) | 4.65 |

| Chemical Potential (μ) | -4.65 |

| Global Electrophilicity Index (ω) | 3.79 |

Molecular Electrostatic Potential (MEP)

Another significant output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the molecular surface and is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the cyano group, indicating their role as hydrogen bond acceptors. The chlorine atoms, being electronegative, would also influence the electrostatic potential of the aromatic ring. Understanding the MEP is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for the binding of a ligand to its receptor.

Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors provide a deeper understanding of the molecule's behavior in a biological environment.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

These DFT-derived parameters are invaluable in building quantitative structure-activity relationship (QSAR) models, where they can be correlated with biological activities to predict the potency of new, unsynthesized compounds. The insights gained from DFT calculations can guide the rational design of more effective and specific molecules.

Biological and Pharmacological Research Applications

Exploration of Bioactivity Mechanisms

The biological activity of a compound is fundamentally determined by its interactions with molecular components within a biological system. For 5,6-Dichloronicotinonitrile, research into its bioactivity mechanisms involves identifying specific molecular targets and elucidating its influence on key cellular pathways, such as those regulated by enzymes and receptors.

The process of drug discovery often involves identifying specific molecular targets with which a compound interacts to elicit a biological response. These targets are typically proteins, such as receptors or enzymes, that play a critical role in cellular signaling and metabolic pathways. For compounds like this compound, computational methods such as molecular docking are employed to predict and analyze these interactions. Molecular docking studies help examine the binding between a compound and the active site of a target protein, providing insights into the potential for therapeutic action. mdpi.com

The binding of a ligand (a molecule like a drug) to a receptor is highly selective and depends on the complementary shapes and electrochemical properties of both molecules. This interaction can trigger a cascade of events, leading to a physiological response. In the context of this compound, while specific targets are a subject of ongoing research, the exploration focuses on proteins implicated in cancer-related pathways. These can include regulators of apoptosis (programmed cell death), the cell cycle, and growth factor signaling. mdpi.com For instance, research on structurally similar compounds, such as 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), has shown interaction with and inhibition of cyclin-dependent kinase 9, a key transcriptional regulator. nih.gov Such findings suggest that the dichlorinated heterocyclic scaffold, a core feature of this compound, is a viable structure for targeting critical proteins in disease pathways.

Enzymes and receptors are crucial for cellular function, and their modulation by small molecules is a cornerstone of pharmacology. msdmanuals.comwikipedia.org An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a stable covalent bond is formed. wikipedia.orglibretexts.org Reversible inhibitors are further classified based on their mechanism of action:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgbioninja.com.au

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity but does not prevent substrate binding. bioninja.com.aulibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. libretexts.org

Research into compounds structurally related to this compound has provided examples of enzyme inhibition. The adenosine analogue 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) acts as a competitive inhibitor with respect to ATP and GTP for casein kinase II, an enzyme involved in cell growth and differentiation. nih.gov This indicates that the dichlorinated ring structure can effectively fit into the nucleotide-binding pockets of kinases.

Receptors, on the other hand, are proteins that receive and transduce signals. Molecules that bind to receptors are called ligands. msdmanuals.com Agonists are ligands that activate the receptor to produce a biological response, while antagonists bind to the receptor but prevent its activation by an agonist. msdmanuals.com The study of how compounds like this compound and its derivatives interact with various receptors is essential for understanding their potential to modulate cellular signaling pathways involved in disease.

Pharmacological Effects and Therapeutic Potential

The exploration of this compound's bioactivity has led to investigations into its potential as a therapeutic agent, particularly in the fields of antimicrobial and anticancer research. These studies evaluate the compound's ability to inhibit the growth of pathogens and cancer cells.

The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. nih.gov Heterocyclic compounds containing nitrogen and sulfur are known to exhibit a wide variety of biological activities, including antimicrobial effects. scholarsresearchlibrary.com Research has been conducted on derivatives of nicotinamide, a related class of compounds, to explore their antibacterial properties. scholarsresearchlibrary.com

Studies have involved the synthesis of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives, which originate from a 5,6-dichloronicotinic acid precursor, closely related to this compound. scholarsresearchlibrary.com These synthesized compounds were tested for their antibacterial activity against both gram-positive and gram-negative bacteria using the paper disc diffusion method. scholarsresearchlibrary.com The results indicated that some of these derivatives possess significant antibacterial activity. scholarsresearchlibrary.com The nitrile functional group, present in this compound, is found in various natural products that exhibit antimicrobial effects. rcsi.com For example, extracts from plants containing nitrile-bearing compounds have shown activity against various bacterial and fungal strains. rcsi.com

The mechanisms behind the antimicrobial action of such compounds can be diverse, including the disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with DNA synthesis. nih.gov

Table 1: Antimicrobial Activity of Selected Compounds

| Compound Type | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Nicotinamide Derivatives | Gram-positive and Gram-negative bacteria | Antibacterial activity | scholarsresearchlibrary.com |

| Nitrile-containing Natural Products | Various bacteria and fungi | Antimicrobial effects | rcsi.com |

| Phenolic Compounds | Streptococcus mutans, Candida albicans | Antimicrobial activity | mdpi.com |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal activity (MIC 16-256 µg/mL) | scielo.br |

The search for novel, more effective, and less toxic anticancer drugs is a major focus of pharmaceutical research. mdpi.com A variety of pyridine (B92270) derivatives have been evaluated for their antitumor activities. scholarsresearchlibrary.com Research into compounds with structural similarities to this compound has shown promising results.

For instance, the transcription inhibitor 5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole (DRB), which shares the 5,6-dichloro substitution pattern, has been shown to be effective in inducing apoptosis in various hematopoietic malignancies and is being investigated for its efficacy against breast cancer. nih.gov The antitumor activity of such compounds is often linked to their ability to interfere with DNA synthesis or the function of enzymes critical for cancer cell proliferation. openmedicinalchemistryjournal.com The imidazole ring, a feature of many biologically active compounds, can interfere with DNA replication enzymes. openmedicinalchemistryjournal.com

Furthermore, synthetic analogs of natural products with anticancer properties have been developed using intermediates that are structurally related to this compound. For example, the synthesis of analogs of piplartine, a natural product with antitumor properties, has utilized 5,6-dihydropyridin-2(1H)-one as a reaction intermediate. mdpi.com These studies highlight the potential of the dichlorinated pyridine scaffold, as seen in this compound, as a building block for the development of new anticancer agents. nih.gov The mechanisms often involve inducing apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.org

A key aspect of anticancer drug discovery is the evaluation of a compound's cytotoxicity, or its ability to kill cancer cells. healthline.com This is typically assessed in vitro using various cancer cell lines. Research on compounds with similar structures to this compound has demonstrated significant cytotoxic effects.

The related compound, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), was shown to inhibit cellular proliferation and induce apoptosis in breast cancer cell lines. nih.gov Treatment with DRB led to an increase in markers of apoptosis, such as Annexin V-positive cells, DNA fragmentation, and the activation of caspases 7 and 9. nih.gov A notable finding was the rapid decrease in the anti-apoptotic protein Mcl-1, suggesting that the loss of this protein is a key factor in the DRB-mediated apoptosis in MCF-7 breast cancer cells. nih.gov

The cytotoxic potential of various compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater cytotoxic potency.

Table 2: Cytotoxic Effects of Selected Compounds on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Piplartine (PL) | HeLa (cervical cancer) | 15 µM | mdpi.com |

| Piplartine (PL) | T24, BIU-87, EJ (bladder cancer) | 10–20 µM | mdpi.com |

| Cd(L)Cl₂ with nanosilver | A549 (lung cancer) | 0.040 mg/mL | mdpi.com |

| Cisplatin (Reference) | A549 (lung cancer) | 0.017 mg/mL | mdpi.com |

| Flavone M14 | HCT116 (colon cancer) | 4.5 µM | mdpi.com |

Inhibition of Specific Enzymes (e.g., Acetylcholine Chloride, Histone Deacetylases)

The nicotinonitrile scaffold, of which this compound is a derivative, is a recognized pharmacophore in the design of enzyme inhibitors. Research into related compounds has demonstrated significant inhibitory activity against various enzymes critical to disease pathways.

Derivatives of 3-cyanopyridine (nicotinonitrile) have been identified as effective acetylcholinesterase (AChE) inhibitors. ekb.eg For instance, a compound featuring a 6-(4-chlorophenyl) group on the nicotinonitrile ring exhibited an IC50 value of 25 nM against the AChE enzyme. ekb.eg Another derivative with a 6-(4-nitrophenyl) group showed even greater activity than the reference drug donepezil. ekb.eg Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a primary strategy for treating conditions like Alzheimer's disease. ekb.eg

Furthermore, the broader class of cyanopyridine derivatives has been investigated for the inhibition of other enzymes. These include protein kinases such as PIM-1 kinase and signaling proteins like survivin, both of which are targets in cancer therapy due to their roles in cell proliferation and apoptosis. mdpi.com While direct studies on this compound's activity against histone deacetylases (HDACs) are not specified, the nicotinonitrile core is a known scaffold for developing HDAC inhibitors, which are a class of anti-cancer agents. researchgate.netekb.eg

The table below summarizes the inhibitory activities of various nicotinonitrile derivatives against specific enzymes, illustrating the potential of this chemical class.

| Compound Class | Enzyme Target | Notable Derivative | IC50 Value / % Inhibition |

| Nicotinonitrile Hybrid | Acetylcholinesterase (AChE) | 6-(4-chlorophenyl) derivative | 25 nM |

| Nicotinonitrile Hybrid | Acetylcholinesterase (AChE) | 6-(4-nitrophenyl) derivative | 94.1% inhibition |

| 3-Cyano-2-pyridones | PDE3, PIM-1 Kinase, Survivin | Various | Activity demonstrated |

Medicinal Chemistry and Drug Development

The structural framework of this compound, combining a pyridine ring with a nitrile group and chlorine atoms, makes it a valuable entity in medicinal chemistry. The nicotinonitrile nucleus is considered a privileged scaffold because it appears in numerous marketed drugs and biologically active compounds. researchgate.netekb.egscinito.ai

Role as a Lead Compound or Intermediate in Drug Synthesis

This compound serves as a crucial intermediate or building block in the synthesis of more complex molecules. google.com Pharmaceutical intermediates are chemical compounds that form the basis for the synthesis of active pharmaceutical ingredients (APIs). europa.eu The presence of reactive sites—the chlorine atoms and the nitrile group—allows for various chemical modifications, enabling the construction of diverse molecular libraries. researchgate.net

The synthesis of many modern drugs relies on starting materials containing six-membered heterocyclic rings like pyridine. nih.gov Chlorinated pyridines, in particular, are key ingredients in drugs developed to treat a wide range of conditions, including infections and cancer. nih.gov For example, the related compound 5,6-Dichloronicotinic acid is explicitly identified as a pesticide and pharmaceutical intermediate. google.com This highlights the role of the 5,6-dichloropyridine core in creating new chemical entities. The synthesis of various nicotinonitrile derivatives often starts with a chlorinated precursor, which is then modified to build the final, pharmacologically active compound. mdpi.com

Target Identification and Lead Optimization

In drug discovery, a "lead compound" is a molecule that shows promising activity towards a specific biological target and serves as the starting point for optimization. nih.gov The nicotinonitrile scaffold is a frequent starting point for developing new therapeutic agents. ekb.egtandfonline.com

Target identification involves finding the specific biological molecules (e.g., enzymes, receptors) with which a compound interacts to produce a therapeutic effect. For nicotinonitrile derivatives, identified targets include acetylcholinesterase and various protein kinases. ekb.egmdpi.com

Lead optimization is the iterative process of modifying the chemical structure of a lead compound to improve its properties, such as:

Potency: Increasing the drug's activity at its target.

Selectivity: Ensuring the drug interacts primarily with its intended target to reduce side effects.

Pharmacokinetic Profile: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

The chlorine atoms on the this compound structure play a significant role in this optimization process. The inclusion of chlorine can enhance binding affinity to target proteins and improve metabolic stability, which are desirable characteristics in a drug candidate. nih.govmdpi.com By systematically modifying the nicotinonitrile core, medicinal chemists can fine-tune the molecule's properties to create a viable drug candidate. nih.gov

Preclinical and Clinical Testing Implications

Once a promising lead compound is optimized, it must undergo rigorous preclinical testing before it can be considered for human clinical trials. nih.gov This stage involves a series of laboratory and animal studies to evaluate the compound's safety and efficacy. europa.eu

For a hypothetical drug candidate derived from this compound, the preclinical development program would typically include:

Pharmacology Studies: To confirm the mechanism of action and therapeutic effect in animal models of a specific disease. nih.gov

Toxicology Studies: To assess the compound's safety profile and identify any potential adverse effects. nih.gov

Pharmacokinetic (PK) Studies: To understand how the drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov

The results from these preclinical studies are compiled into an Investigational New Drug (IND) application, which is submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) for approval to begin clinical trials in humans. nih.gov Although no specific preclinical data for compounds directly synthesized from this compound are publicly available, the promising biological activities of the broader nicotinonitrile class imply that such derivatives are strong candidates for advancing through this development pipeline. ekb.egmdpi.com

Role in Addressing Global Health Challenges

The chemical scaffolds represented by this compound are instrumental in the development of therapies for significant global health threats. The versatility of the nicotinonitrile and chlorinated pyridine structures allows them to be adapted to combat a range of diseases.

Infectious Diseases: Pyridine derivatives have been a focus of research for new antimicrobial and antiviral agents, which is critical in an era of rising antibiotic resistance. mdpi.comnih.gov Studies have demonstrated the potential of nicotinonitrile derivatives against various pathogens, including bacteria and fungi. ekb.egnih.gov The development of new antitubercular agents is another area where related compounds have shown promise, addressing the major public health challenge posed by Mycobacterium tuberculosis. mdpi.commdpi.com

Cancer: Cancer remains a leading cause of mortality worldwide. The nicotinonitrile scaffold is a key component in a number of anticancer agents. ekb.egtandfonline.com Derivatives have been designed to target various mechanisms involved in cancer progression, demonstrating cytotoxic activity against multiple tumor cell lines. mdpi.com The ability to use intermediates like this compound to synthesize novel compounds allows researchers to continuously explore new avenues for cancer treatment.

Future Research Directions

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

Key research objectives in this area include:

Catalytic Approaches: Investigating novel catalytic systems, potentially using earth-abundant metals, to replace stoichiometric reagents in the synthesis or derivatization of the pyridine (B92270) ring. researchgate.net Catalytic methods for nitrile synthesis and transformation are known to be highly atom-efficient. perlego.com

Flow Chemistry: Adapting synthetic steps to continuous flow processes. This can enhance safety, improve reaction control, and allow for more efficient scaling compared to batch production.

Greener Solvents: Reducing the reliance on hazardous solvents by exploring alternatives such as bio-based solvents, supercritical fluids, or even solvent-free reaction conditions. beilstein-journals.org

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts, aligning with the concept of atom economy where the maximum number of reactant atoms are incorporated into the final product. acs.org

A comparative analysis of a hypothetical improved route versus a conventional one illustrates the potential gains in sustainability.

| Metric | Conventional Route (Illustrative) | Future Green Route (Hypothetical) |

| Key Transformation | Dehydration of amide with POCl₃ | Direct catalytic cyanation |

| Atom Economy | Moderate (byproducts like H₃PO₄) | High (>95%) researchgate.net |

| Solvents | Chlorinated Solvents (e.g., Dichloromethane) | Benign Solvents (e.g., Ethanol, Water) |

| Catalyst | Stoichiometric dehydrating agent | Recyclable heterogeneous catalyst |

| E-Factor (Waste/Product Ratio) | High | Low |

Exploration of Undiscovered Bioactivity Profiles

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govnih.govresearchgate.net The specific substitution pattern of 5,6-Dichloronicotinonitrile—with two chlorine atoms and a nitrile group—offers a unique electronic and steric profile that warrants broad investigation against a variety of biological targets. While some biological activities of dichloropyridine derivatives have been noted, a comprehensive screening of this particular compound is a key area for future work. researchgate.netnih.gov

Future research should involve:

High-Throughput Screening (HTS): Employing large-scale screening against diverse panels of biological targets, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels, to identify novel biological activities.

Phenotypic Screening: Utilizing cell-based assays to discover compounds that induce a desired physiological effect (e.g., anti-proliferative, anti-inflammatory, or anti-infective) without a preconceived target. nih.gov This can uncover entirely new mechanisms of action.

Antimicrobial and Antiviral Testing: Given the prevalence of nitrogen heterocycles in anti-infective agents, evaluating this compound and its derivatives against a wide range of bacteria, fungi, and viruses is a logical step. mdpi.comnih.gov

| Target Class | Rationale for Screening | Potential Therapeutic Area |

| Kinases | The pyridine ring is a common hinge-binding motif in kinase inhibitors. | Oncology, Inflammation |

| Cysteine Proteases | The nitrile group can act as a reversible covalent warhead. | Virology, Parasitic Diseases |

| Nuclear Receptors | Halogenated aromatic structures can modulate receptor activity. | Metabolic Diseases, Oncology |

| Microbial Enzymes | Heterocyclic compounds are known to inhibit essential microbial pathways. | Infectious Diseases |

Advanced SAR Studies Incorporating Machine Learning and AI

To efficiently explore the chemical space around the this compound scaffold, future research must move beyond traditional structure-activity relationship (SAR) studies and embrace computational methods. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery for predicting the activity of heterocyclic compounds. nih.govresearchgate.netresearchgate.net

Key directions for advanced SAR studies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models by synthesizing a focused library of this compound analogs and correlating their structural features with biological activity.

Deep Learning Models: Utilizing deep neural networks and graph convolutional networks to analyze complex, non-linear SAR trends that may be missed by conventional methods. These models can learn directly from the 2D or 3D structure of the compounds.

De Novo Design: Employing generative AI models to design novel derivatives of this compound with optimized properties. These models can suggest new molecules that are predicted to have high activity and favorable pharmacokinetic profiles, accelerating the design-make-test-analyze cycle. youtube.com

ADMET Prediction: Using ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the discovery process, reducing late-stage failures.

Application in Emerging Fields of Chemical Biology

Beyond direct therapeutic applications, the this compound scaffold could be developed into valuable tools for chemical biology. Chemical probes are essential for studying biological systems, identifying new drug targets, and validating mechanisms of action. nih.gov

Future research in this domain could focus on:

Development of Molecular Probes: Modifying the this compound structure to create high-affinity ligands for a specific biological target. These ligands can then be appended with reporter tags. mdpi.com

Fluorescent Probes: Attaching a fluorophore to a this compound-based ligand would allow for the visualization of its target protein within living cells via fluorescence microscopy, providing insights into protein localization and dynamics.

Affinity-Based Probes: Incorporating biotin or a clickable alkyne/azide handle would enable the isolation and identification of protein targets through affinity purification and mass spectrometry (chemoproteomics).

Covalent Probes: If a suitable reactive site is identified on a target protein, the nitrile group or other installed functionalities could be used to design targeted covalent inhibitors, which are powerful tools for target validation and drug development.

By pursuing these integrated research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for advancements in sustainable chemistry, medicine, and our fundamental understanding of biology.

Q & A

Q. What are the recommended synthetic routes for 5,6-Dichloronicotinonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound (CAS 65189-15-3) typically involves halogenation of nicotinonitrile derivatives. Key steps include:

- Chlorination : Use of chlorine gas or chlorinating agents (e.g., PCl₅) under controlled temperatures (e.g., 80–100°C) to achieve regioselective substitution at the 5,6-positions.

- Purification : Recrystallization from ethanol or acetonitrile to isolate the product. For optimization, monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., excess chlorinating agent) to improve yields .

- Data Table :

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCl₅-mediated | Nicotinonitrile, PCl₅ | 85 | 68 | 95% |

| Cl₂ gas | Nicotinonitrile, Cl₂ | 100 | 72 | 97% |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point (mp) : Compare observed mp (e.g., 121–125°C for analogous dichloronicotinonitriles ) with literature values.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., absence of aromatic protons at 5,6-positions).

- FT-IR : Identify nitrile (C≡N) stretch (~2220 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (R34: Causes burns ).

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. What factors influence the regioselectivity of this compound in cycloaddition reactions, and how can computational methods predict these outcomes?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity, directing nucleophilic attacks to specific positions.

- DFT Calculations : Use M06-2X/6-311+G(2df,p) to model transition states and predict regioselectivity (e.g., preference for anti-adducts in Diels-Alder reactions). Validate with experimental 2D NMR (COSY, HMBC) .

- Case Study : For reactions with 2-substituted furans, computational models explain >15:1 regioselectivity ratios observed in analogous systems .